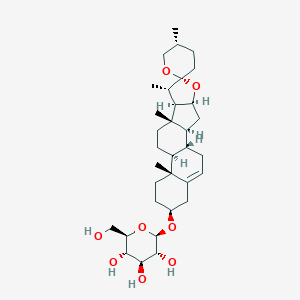
トリリン
概要
説明
- これは、Trillium tschonoskii Maximの根に見られる天然物です .
ジソグルシド: または。
生物活性:
科学的研究の応用
Chemistry: Disogluside’s potential as an inhibitor of UGT1A4 and its cytotoxicity against CML cells make it relevant for drug development and chemical research.
Biology: Its effects on neurological function and neuronal damage suggest applications in neuroprotection.
Medicine: Disogluside’s impact on glucose, insulin, and triglyceride levels may have implications for diabetes management.
Industry: Further research could explore its industrial applications.
作用機序
- ジソグルシドがその効果を発揮する正確なメカニズムは、まだ完全に解明されていません。
- それは、UGT阻害、酸化ストレス、炎症に関連する分子標的と経路に関与している可能性があります。
類似化合物の比較
- ジソグルシドのユニークさは、ステロイドサポニン構造と特定の生物活性にあります。
- 同様の化合物には、他のステロイドサポニンとグルコシドが含まれますが、包括的な比較を提供するにはさらなる調査が必要です。
生化学分析
Biochemical Properties
Trillin interacts with various enzymes and proteins. For instance, it has been found to interact with a rhamnosyltransferase (DzGT1) from Dioscorea zingiberensis . This enzyme activity glycosylates Trillin to form prosapogenin A of dioscin (PSA) .
Cellular Effects
Trillin has been shown to have significant effects on various types of cells. For instance, it can dramatically inhibit hepatoma carcinoma cell proliferation, induce apoptosis, and decrease migration and invasion . It influences cell function by suppressing phosphorylated STAT3 translocation to the nucleus .
Molecular Mechanism
Trillin exerts its effects at the molecular level through various mechanisms. It inhibits autophagy in hepatocellular carcinoma (HCC) cells through the activation of mTOR/STAT3 signaling . It also down-regulates Bcl-2 and Survivin, up-regulates cleaved PRAP, leading to apoptosis .
Temporal Effects in Laboratory Settings
It has been shown to effectively inhibit lung tissue injury induced by bleomycin in mice .
Metabolic Pathways
Trillin is involved in the biosynthesis of dioscin . It interacts with the enzyme DzGT1, which glycosylates Trillin to form prosapogenin A of dioscin (PSA) .
Subcellular Localization
One study suggests that a related protein, DzS3GT, is located in the cytoplasm in rice protoplasts .
準備方法
- ジソグルシドの合成経路と反応条件は、入手可能な文献には明示的に記載されていません。 これは、Trillium tschonoskii Maximの根から単離されます .
- 工業的生産方法は広く文書化されていません。
化学反応の分析
反応: ジソグルシドは、酸化、還元、置換などのさまざまな反応を起こす可能性があります。
一般的な試薬と条件: これらの反応に用いる特定の試薬と条件は、容易に入手できません。
主な生成物: これらの反応から生成される主な生成物は明示的に指定されていません。
科学研究への応用
化学: ジソグルシドは、UGT1A4の阻害剤としての可能性とCML細胞に対する細胞毒性があるため、創薬と化学研究に関連しています。
生物学: 神経機能と神経損傷への影響は、神経保護における応用を示唆しています。
医学: ジソグルシドは、グルコース、インスリン、トリグリセリドのレベルに影響を与える可能性があり、糖尿病管理に影響を与える可能性があります。
産業: さらなる研究により、その産業的応用を探ることができます。
類似化合物との比較
- Disogluside’s uniqueness lies in its steroidal saponin structure and specific biological activities.
- Similar compounds include other steroidal saponins and glucosides, but further investigation is needed to provide a comprehensive comparison.
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h5,17-18,20-30,34-37H,6-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30-,31+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMARHKAXWRNDM-GAMIEDRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14144-06-0 | |
| Record name | Trillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14144-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disogluside [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014144060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISOGLUSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KI671F2NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


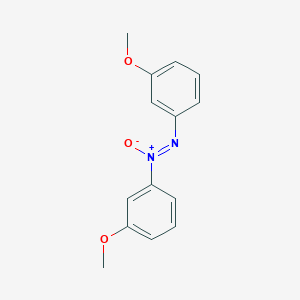
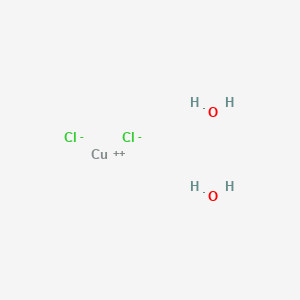

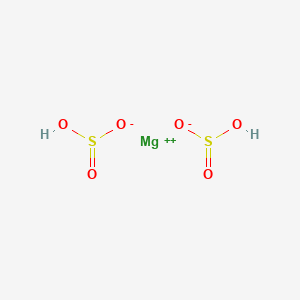

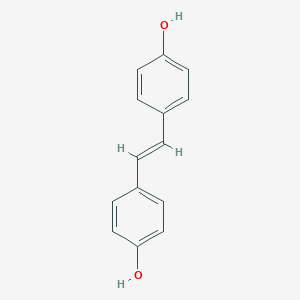
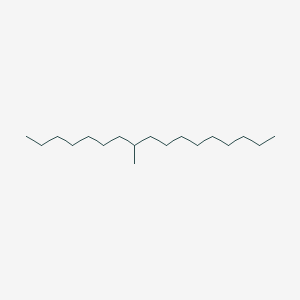
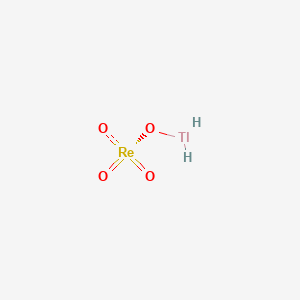

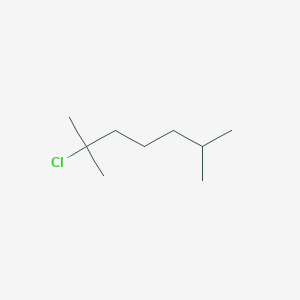
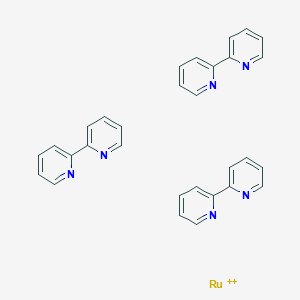

![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)

